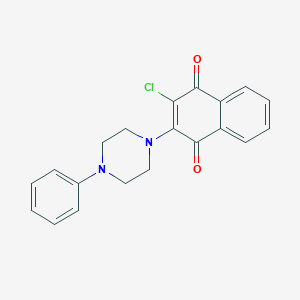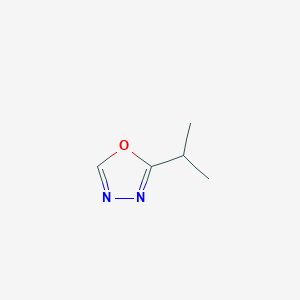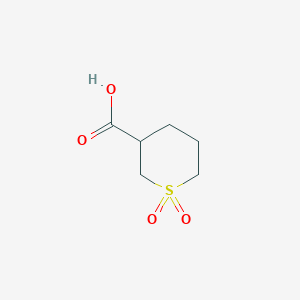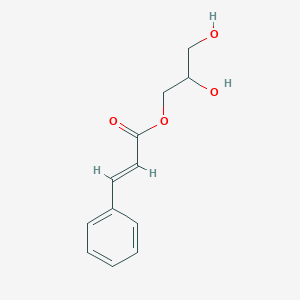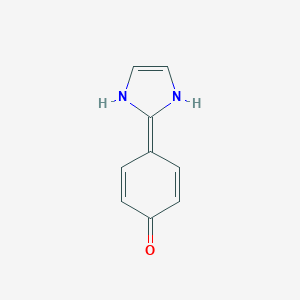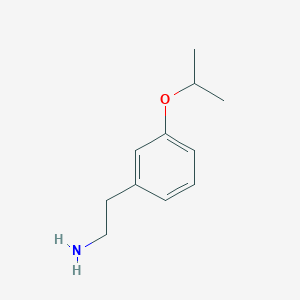
2-(3-Isopropoxyphenyl)ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Isopropoxyphenyl)ethylamine is a synthetic compound belonging to the class of phenethylamines This compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to an ethylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropoxyphenyl)ethylamine can be achieved through several synthetic routes. One common method involves the alkylation of 3-isopropoxybenzaldehyde with ethylamine. The reaction typically requires a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3-isopropoxyphenylacetonitrile using a palladium or platinum catalyst. This process is conducted under high pressure and temperature to achieve high yields of the desired amine.
化学反応の分析
Types of Reactions
2-(3-Isopropoxyphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles, such as halides or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2-(3-Isopropoxyphenyl)ethylamine involves its interaction with specific molecular targets and pathways. As a phenethylamine derivative, it may interact with neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity. Additionally, the compound may inhibit certain enzymes, such as monoamine oxidase, leading to increased levels of neurotransmitters in the brain .
類似化合物との比較
Similar Compounds
Phenethylamine: The parent compound of 2-(3-Isopropoxyphenyl)ethylamine, known for its stimulant and psychoactive properties.
3,4-Methylenedioxyphenethylamine (MDPEA): A similar compound with a methylenedioxy group, known for its psychoactive effects.
4-Methoxyphenethylamine (4-MPEA): A compound with a methoxy group, known for its stimulant properties
Uniqueness
This compound is unique due to the presence of the isopropoxy group, which may confer distinct pharmacological properties compared to other phenethylamine derivatives. This structural modification can influence the compound’s binding affinity to receptors and its overall biological activity .
特性
IUPAC Name |
2-(3-propan-2-yloxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)13-11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6-7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSECYUMSFUEJPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401658 |
Source


|
| Record name | 2-(3-isopropoxyphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149489-17-8 |
Source


|
| Record name | 2-(3-isopropoxyphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
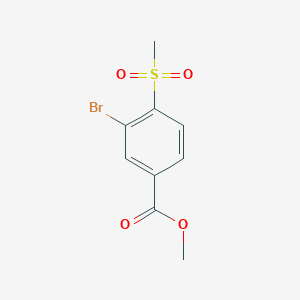
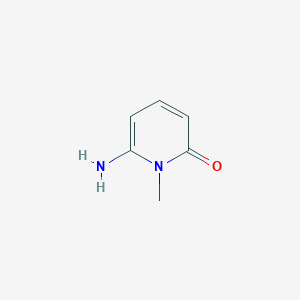
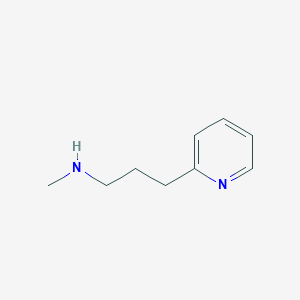
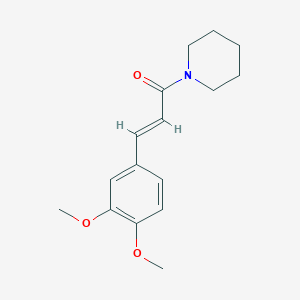
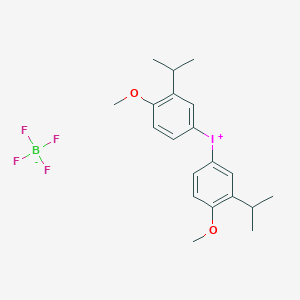
![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile](/img/structure/B168519.png)
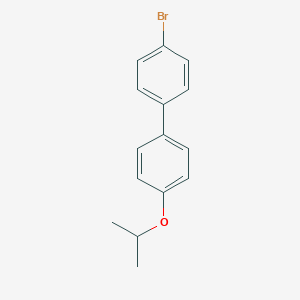
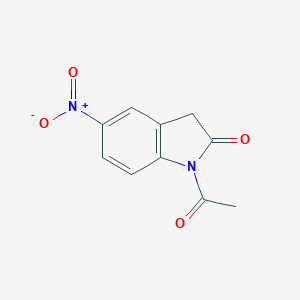
![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)
